methyl 2-[({1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
METHYL 2-[({1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}CARBONYL)AMINO]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[({1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}CARBONYL)AMINO]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic synthesis. The process begins with the preparation of the core heterocyclic structures, such as the pyrazole and thiophene rings. These are synthesized through cyclization reactions involving appropriate precursors like hydrazines and 1,3-dicarbonyl compounds .
The final step includes esterification to form the methyl ester group, completing the synthesis of the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[({1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}CARBONYL)AMINO]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
METHYL 2-[({1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}CARBONYL)AMINO]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the pyrazole and thiophene rings allows for strong binding interactions, while the sulfonyl and piperidyl groups enhance its solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Diazole Derivatives: Known for their broad range of biological activities, including antibacterial and antiviral properties.
Pyrazole Derivatives: Often used in medicinal chemistry for their anti-inflammatory and anticancer properties.
Thiadiazole Derivatives: Noted for their antimicrobial and antitubercular activities.
Uniqueness
METHYL 2-[({1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}CARBONYL)AMINO]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its combination of multiple heterocyclic structures and functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C20H26N4O5S2 |
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Molecular Weight |
466.6 g/mol |
IUPAC Name |
methyl 2-[[1-(1,5-dimethylpyrazol-4-yl)sulfonylpiperidine-3-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H26N4O5S2/c1-12-16(10-21-23(12)2)31(27,28)24-9-5-6-13(11-24)18(25)22-19-17(20(26)29-3)14-7-4-8-15(14)30-19/h10,13H,4-9,11H2,1-3H3,(H,22,25) |
InChI Key |
PRQKUDVASIQQMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)N2CCCC(C2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)OC |
Origin of Product |
United States |
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